molecular formula C13H17FN4O2 B6470822 4-(5-fluoropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640954-04-5

4-(5-fluoropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6470822
CAS No.: 2640954-04-5
M. Wt: 280.30 g/mol
InChI Key: GPRMSLSRAGMVAR-UHFFFAOYSA-N
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Description

4-(5-fluoropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that features a pyrimidine ring substituted with a fluorine atom, a pyrrolidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-fluoropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: Starting with a suitable precursor, such as a fluorinated pyrimidine derivative.

    Introduction of the pyrrolidine ring: This can be achieved through nucleophilic substitution or addition reactions.

    Formation of the morpholine ring: This step might involve cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions could target the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorinated pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-chloropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
  • 4-(5-bromopyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
  • 4-(5-methylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Uniqueness

The presence of the fluorine atom in 4-(5-fluoropyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine can significantly influence its chemical properties, such as its reactivity and interaction with biological targets. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound potentially more effective in certain applications.

Properties

IUPAC Name

[4-(5-fluoropyrimidin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN4O2/c14-10-7-15-13(16-8-10)18-5-6-20-11(9-18)12(19)17-3-1-2-4-17/h7-8,11H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRMSLSRAGMVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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